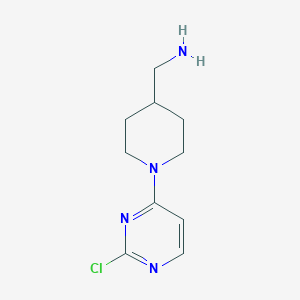

(1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine

Description

(1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine is a piperidine derivative featuring a 2-chloropyrimidine substituent at the piperidine nitrogen and a methanamine group at the 4-position. This scaffold is notable for its versatility in medicinal chemistry, serving as a core structure in compounds targeting diverse biological pathways, including kinase inhibition and Wnt/β-catenin signaling .

Properties

IUPAC Name |

[1-(2-chloropyrimidin-4-yl)piperidin-4-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c11-10-13-4-1-9(14-10)15-5-2-8(7-12)3-6-15/h1,4,8H,2-3,5-7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMAOEDODJWCHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101227751 | |

| Record name | 1-(2-Chloro-4-pyrimidinyl)-4-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101227751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876144-87-5 | |

| Record name | 1-(2-Chloro-4-pyrimidinyl)-4-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876144-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-pyrimidinyl)-4-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101227751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine typically involves the reaction of 2-chloropyrimidine with piperidine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate , to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride .

Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Bases: Sodium hydride, potassium carbonate

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives , while reduction may produce amine derivatives .

Scientific Research Applications

Anticancer Activity

One of the primary applications of (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine is in cancer treatment. Research indicates that compounds with similar structural features have shown efficacy against various cancer types. For instance, derivatives of pyrimidine have been identified as promising candidates for developing novel anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth .

Case Study: MELK Inhibitors

Maternal Embryonic Leucine Zipper Kinase (MELK) is a target in cancer therapy. Recent studies have reported the design of inhibitors that utilize similar scaffolds to (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine, demonstrating selective inhibition of MELK and resulting in antiproliferative effects in vitro and in vivo . This highlights the potential of this compound in targeting specific kinase pathways associated with cancer progression.

Antiviral Properties

Another significant application lies in antiviral research. The compound's structural analogs have been explored for their ability to inhibit viral replication, particularly against Dengue virus (DENV). Studies suggest that pyrimidine derivatives can serve as effective starting points for developing antiviral agents due to their favorable solubility and stability profiles .

Interaction Studies

Research into the binding affinity of (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine to biological targets has been conducted to understand its mechanism of action better. These studies often utilize molecular docking techniques to predict interactions with various enzymes and receptors involved in disease processes.

Mechanism of Action

The mechanism of action of (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets . It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target . The compound may also interact with receptors and ion channels, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Key Observations :

- Pyrimidine vs. Benzyl Substituents : The 2-chloropyrimidine group in the target compound contrasts with benzyl derivatives (e.g., 2-chlorobenzyl in ), which are associated with cholinesterase inhibition. Pyrimidine-based analogs may favor kinase or signaling pathway modulation.

- Aromatic vs. Alkoxy Groups : Naphthalen-2-yl () and methoxyethyl () substituents demonstrate how lipophilic (naphthyl) or polar (methoxy) groups influence target engagement. The methoxyethyl group in GSK-3β inhibitors enhances solubility, critical for CNS penetration.

Pharmacokinetics

- Solubility : Methoxy-containing derivatives (e.g., (1-(2-Methoxyethyl)piperidin-4-yl)methanamine, ) exhibit improved aqueous solubility compared to aromatic analogs like the naphthyl-substituted compound .

- Bioavailability : The hydrochloride salt form of the target compound () may enhance oral absorption, a strategy also employed in antiparasitic analogs ().

Biological Activity

(1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine , with the chemical formula C10H15ClN4 and a molecular weight of 226.71 g/mol , is a compound of significant interest in biological research and medicinal chemistry. Its structure allows for interactions with various biological targets, making it a valuable tool in drug discovery and development.

The primary biological activity of (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine is attributed to its role as a ligand that interacts with specific molecular targets, particularly in the context of kinase inhibition. The compound has shown promise in inhibiting various kinases, which are critical in numerous cellular processes including cell growth, differentiation, and metabolism.

In Vitro Studies

In vitro pharmacological profiling has demonstrated that this compound can effectively inhibit certain kinases. For instance, studies have highlighted its ability to bind with high affinity to kinases within the tyrosine kinase family, which are often implicated in cancer pathways .

Table 1: Kinase Binding Affinity Data

| Compound | Kinase Target | Binding Affinity (Kd) |

|---|---|---|

| 1 | FLT3 | 320 nM |

| 2 | EGFR | 130 nM |

| 3 | Other Kinases | >90% inhibition |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds indicates that modifications to the piperidine and pyrimidine moieties can significantly enhance potency and selectivity. For example, the introduction of different substituents at specific positions has been shown to yield compounds with improved inhibitory characteristics against target kinases .

Table 2: SAR Analysis of Analog Compounds

| Analog Compound | Modification | IC50 (nM) |

|---|---|---|

| Compound A | Methyl substitution | 150 |

| Compound B | Hydroxyl group addition | 75 |

| Compound C | Fluorine substitution | 30 |

Case Study 1: Inhibition of FLT3

A detailed study was conducted to evaluate the efficacy of (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine as a FLT3 inhibitor in acute myeloid leukemia (AML) models. The compound exhibited an EC50 value of 320 nM against MV4-11 AML cell lines expressing the FLT3-ITD mutation, indicating its potential as a therapeutic agent in targeting this specific mutation .

Case Study 2: EGFR Inhibition

Another significant application was observed in the context of epidermal growth factor receptor (EGFR) inhibition. The compound demonstrated effective binding and inhibition, with an IC50 value reported at 130 nM , suggesting its utility in treating cancers driven by aberrant EGFR signaling pathways .

Q & A

Q. How to design a stability-indicating HPLC method for this compound under accelerated degradation conditions?

- Methodology :

- Forced degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), peroxide (3% H2O2), and light (ICH Q1B).

- HPLC conditions : Use a C18 column (5 µm, 250 mm) with mobile phase A (0.1% TFA in H2O) and B (acetonitrile). Gradient: 10–90% B over 25 min. Validate specificity, precision (RSD <2%), and LOD/LOQ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.